N-(2-methylphenyl)-2-propylpentanamide
Description
N-(2-Methylphenyl)-2-propylpentanamide is a synthetic compound structurally derived from valproic acid (VPA), a well-known histone deacetylase (HDAC) inhibitor and antiepileptic drug. The compound features a 2-methylphenyl group attached to the pentanamide backbone, which may influence its solubility, metabolic stability, and target affinity compared to hydroxyl- or heterocyclic-substituted analogs .
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H23NO/c1-4-8-13(9-5-2)15(17)16-14-11-7-6-10-12(14)3/h6-7,10-11,13H,4-5,8-9H2,1-3H3,(H,16,17) |
InChI Key |
SADLGVPJJBVJCT-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1C |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural and functional differences between N-(2-methylphenyl)-2-propylpentanamide and its analogs:
Key Observations :
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacokinetic Comparison
Notes:
- HO-AAVPA’s poor solubility necessitates delivery systems like PAMAM-G4 dendrimers for therapeutic efficacy .
- VPZ’s thiadiazole moiety may enhance blood-brain barrier penetration, making it suitable for neurological applications .
Anticancer Activity:
- HO-AAVPA : Demonstrates potent antiproliferative effects in triple-negative breast cancer (TNBC) cells (IC50 ~μM range), outperforming VPA (IC50 ~mM range) .
- The methyl group may reduce hepatotoxicity compared to VPA .
Neuroactive Potential:
- VPZ : Increases GABA levels in rat brains, indicating utility in epilepsy or anxiety disorders .
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